molecular formula C5H7I B082736 1-Pentynyl Iodide CAS No. 14752-61-5

1-Pentynyl Iodide

Cat. No. B082736
CAS RN: 14752-61-5
M. Wt: 194.01 g/mol
InChI Key: UWPKZGBPLFRGAH-UHFFFAOYSA-N
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Description

1-Pentynyl Iodide, also known as 1-iodopent-1-yne, is a chemical compound with the molecular formula C5H7I . It is a liquid at 20°C .


Molecular Structure Analysis

The molecular structure of 1-Pentynyl Iodide consists of 12 bonds in total: 5 non-hydrogen bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond . The molecular weight of 1-Pentynyl Iodide is 194.01 g/mol .


Physical And Chemical Properties Analysis

1-Pentynyl Iodide is a liquid at 20°C . It has a molecular weight of 194.01 g/mol . The compound contains a total of 12 bonds, including 5 non-hydrogen bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond .

Scientific Research Applications

  • Protein Fluorescence Quenching by Iodide : Iodide ions, similar to those in 1-Pentynyl Iodide, have been studied for their effects on the fluorescence of tryptophyl side chains in proteins. This can be useful for probing fluorophor exposure in proteins, a technique known as solute perturbation of protein fluorescence (Lehrer, 1971).

  • Iodide Transporters in Human Tissues : Research on the expression of iodide transporters, such as the sodium/iodide symporter and pendrin, in various human tissues provides insights into iodide transport mechanisms, which could be relevant for understanding how iodide-based compounds interact with biological systems (Lacroix et al., 2001).

  • Non-Covalent Interactions with Iodide : Studies on the interactions between iodide compounds and hydrogen bond acceptors explore the fundamental aspects of halogen bonding, which can be important for designing new molecules with specific properties (Cabot & Hunter, 2009).

  • Removal of Iodides from Solutions : The use of organo-modified zeolitic materials for removing iodides from aqueous solutions has been investigated. This research is significant for environmental applications where removal of iodide contaminants is necessary (Warchoł et al., 2006).

  • Mass Spectrometry Applications : A high-resolution time-of-flight chemical-ionization mass spectrometer using iodide-adducts demonstrates the utility of iodide in analytical chemistry for measuring a wide range of atmospheric compounds (Lee et al., 2014).

  • Iodide Analysis in Complex Matrices : Analytical methods for quantifying iodine in various matrices, including iodide, are crucial for understanding the distribution and concentration of iodide in different environmental and biological contexts (Shelor & Dasgupta, 2011).

Safety And Hazards

1-Pentynyl Iodide is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. Explosion-proof electrical, ventilating, and lighting equipment should be used. Measures should be taken against ignition by static discharge and spark. Protective gloves, eye protection, and face protection should be worn .

Future Directions

While the specific future directions for 1-Pentynyl Iodide are not widely documented in the available literature, iodine compounds in general have been identified as having promising future applications in materials science . For example, the dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics and could be exploited for time-controlled autonomous dissipative self-assembly .

properties

IUPAC Name

1-iodopent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I/c1-2-3-4-5-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPKZGBPLFRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505429
Record name 1-Iodopent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentynyl Iodide

CAS RN

14752-61-5
Record name 1-Iodopent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentynyl Iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Im, C Park, C Kim - Macromolecular Research, 2009 - Springer
… 10,12-Hexadecadiynyl acid (1) was prepared by CuI-mediated coupling of 1-pentynyl iodide and 10-undecynoic acid at room temperature. For the synthesis of first-generation dendron 4…
Number of citations: 4 link.springer.com

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